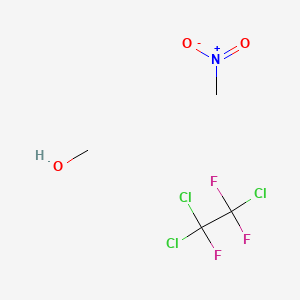
Methanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, is a compound with the molecular formula C4H7Cl3F3NO3 and a molecular weight of 280.45 g/mol. This mixture is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, involves the combination of these three components in specific ratios. The synthesis of 1,1,2-trichloro-1,2,2-trifluoroethane can be achieved through the reaction of hexachloroethane with hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another method involves the use of hydrofluoric acid on tetrachloroethylene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully controlled to ensure the purity and quality of the final product. The mixture is then packaged and distributed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, undergoes several types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid.
Reduction: Nitromethane can be reduced to methylamine.
Substitution: 1,1,2-trichloro-1,2,2-trifluoroethane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation of Methanol: Formaldehyde and formic acid.
Reduction of Nitromethane: Methylamine.
Substitution of 1,1,2-trichloro-1,2,2-trifluoroethane: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the manufacturing of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of this compound depends on its individual components:
Methanol: Acts as a solvent and can participate in hydrogen bonding and other interactions.
Nitromethane: Functions as a nitroalkane, capable of undergoing various chemical transformations.
1,1,2-trichloro-1,2,2-trifluoroethane: Serves as a solvent and can participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanol: Ethanol, isopropanol.
Nitromethane: Nitroethane, nitropropane.
1,1,2-trichloro-1,2,2-trifluoroethane: 1,1,1-trichloroethane, dichloromethane.
Uniqueness
The uniqueness of methanol, mixed with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane, lies in its combined properties, making it a versatile compound for various applications. Its ability to act as a solvent, reagent, and reactant in multiple chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
59316-88-0 |
|---|---|
Formule moléculaire |
C4H7Cl3F3NO3 |
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
methanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/C2Cl3F3.CH3NO2.CH4O/c3-1(4,6)2(5,7)8;1-2(3)4;1-2/h;1H3;2H,1H3 |
Clé InChI |
KRQLGEZVTLJTNV-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=O)[O-].CO.C(C(F)(Cl)Cl)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


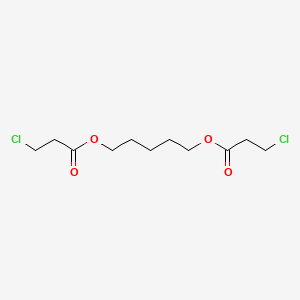
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
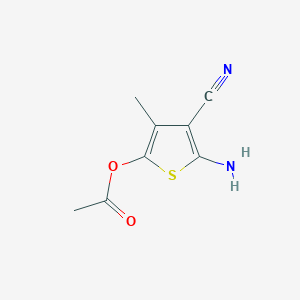


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
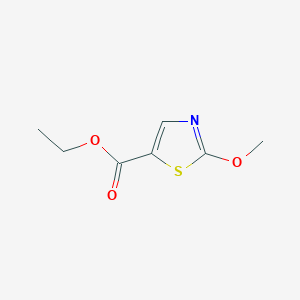
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
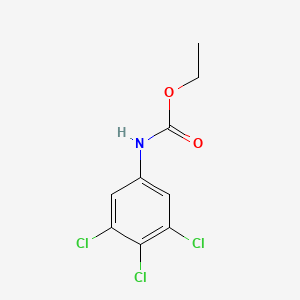
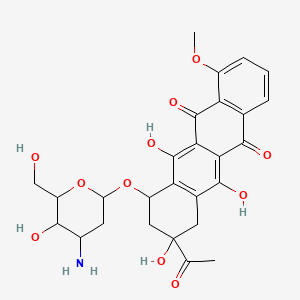
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
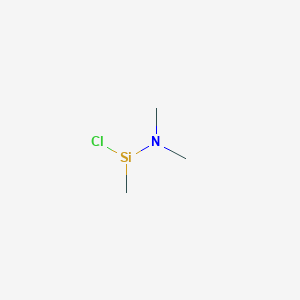
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
